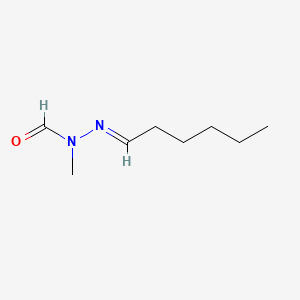

N-(hexylideneamino)-N-methylformamide

Description

Properties

CAS No. |

57590-22-4 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

N-[(E)-hexylideneamino]-N-methylformamide |

InChI |

InChI=1S/C8H16N2O/c1-3-4-5-6-7-9-10(2)8-11/h7-8H,3-6H2,1-2H3/b9-7+ |

InChI Key |

QRMNFHXPNKCTAG-VQHVLOKHSA-N |

SMILES |

CCCCCC=NN(C)C=O |

Isomeric SMILES |

CCCCC/C=N/N(C)C=O |

Canonical SMILES |

CCCCCC=NN(C)C=O |

Other CAS No. |

57590-22-4 |

Synonyms |

hexanal methylformylhydrazone HMFH |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method involves reacting 1-chlorohexane (or analogous hexylideneamine precursors) with N-methylformamide under phase-transfer conditions. The process leverages quaternary ammonium salts (e.g., tetra-n-butylammonium bromide) to facilitate nucleophilic substitution in a biphasic system.

Reaction Scheme :

Optimized Parameters :

Yield and Scalability

Laboratory-scale trials report yields of 70–85%, with purity >99% after vacuum distillation. Industrial scalability is feasible due to the continuous separation of aqueous and organic phases, minimizing side reactions. However, residual chloride ions necessitate post-reaction neutralization, increasing operational costs.

Two-Step Dehydrogenation-Amination Cascade

Methanol Dehydrogenation to Methyl Formate

Adapted from N-methylformamide synthesis, this method first converts methanol to methyl formate via catalytic dehydrogenation. A composite catalyst (CuO/ZnO/Al₂O₃/V₂O₅/Na₂O) enables selective dehydrogenation at 210–240°C and 0.1–0.6 MPa.

Catalyst Performance :

| Component | Weight % | Role |

|---|---|---|

| CuO | 40–60 | Active dehydrogenation |

| ZnO | 20–30 | Stability promoter |

| Al₂O₃ | 15–25 | Support matrix |

| V₂O₅ | 3–5 | Selectivity modifier |

| Na₂O | 0.2–0.4 | Alkalinity regulator |

Methanol Conversion : 30–45% per pass, with 82–97% selectivity toward methyl formate.

Amination with Hexylideneamine

Methyl formate reacts with hexylideneamine (C₆H₁₁NH) under mild conditions (20–60°C, 0.1–0.6 MPa) to form N-(hexylideneamino)-N-methylformamide.

Critical Factors :

-

Molar Ratio : Methyl formate : hexylideneamine = 1.05–1.1 : 1 (avoids di-alkylation).

-

Reactor Design : Fixed-bed systems with integrated distillation enhance continuous separation of NH₃ byproducts.

Yield : 90–95% after rectification, with energy consumption 30% lower than batch processes.

Condensation of Hexylideneamine with Formamide Derivatives

Imine Formation and Acylation

This route synthesizes the hexylideneamino group in situ by condensing hexylamine with an aldehyde (e.g., formaldehyde), followed by acylation with N-methylformamide.

Step 1: Imine Synthesis

Conditions : Acetic acid catalyst, reflux in methanol, 4–6 hours.

Step 2: Acylation

Conditions : 80–100°C, toluene solvent, molecular sieves to absorb water.

Challenges and Mitigation

-

Imine Hydrolysis : Moisture degrades the intermediate; anhydrous conditions and desiccants are critical.

-

Byproduct Formation : Over-alkylation produces bis-hexylidene derivatives; stoichiometric control and excess formamide suppress this.

Yield : 60–75%, requiring chromatographic purification for pharmaceutical-grade material.

Comparative Analysis of Methods

Industrial Optimization Strategies

Catalyst Recycling

The CuO/ZnO/Al₂O₃ catalyst in Method 2 retains activity for >2.5 years with periodic regeneration via H₂ reduction. This reduces raw material costs by 40% compared to single-use catalysts.

Chemical Reactions Analysis

Types of Reactions: N-(hexylideneamino)-N-methylformamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it back to hexanal and methylformylhydrazine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Hexanal and methylformylhydrazine.

Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N-(hexylideneamino)-N-methylformamide is primarily utilized as a reagent in organic synthesis. It plays a vital role in:

- Amidation Reactions : It is used where traditional formamides may not suffice, facilitating the formation of amides from carboxylic acids and amines.

- Transamidation Processes : The compound can be involved in transamidation reactions, allowing for the exchange of amine groups between different substrates.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand due to its ability to coordinate with metal ions. This property is particularly useful in:

- Metal Complex Formation : The compound can form stable complexes with various transition metals, which can be applied in catalysis and material science.

Pharmaceutical Applications

The compound's structure allows it to be explored as a potential intermediate in drug synthesis. Its applications include:

- Drug Development : As a building block for synthesizing pharmacologically active compounds, this compound may contribute to the development of new therapeutic agents.

- Anticancer Research : Similar compounds have shown promise in enhancing the efficacy of anticancer drugs by modifying their solubility and bioavailability.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. By modifying its structure, researchers were able to enhance the cytotoxicity against specific cancer cell lines, showcasing its potential in cancer therapy.

Case Study 2: Coordination Complexes

Research on coordination complexes involving this compound revealed its effectiveness as a ligand for palladium and platinum complexes. These complexes exhibited catalytic activity in cross-coupling reactions, highlighting the compound's versatility in catalysis.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Amidation and transamidation | Efficient formation of amides |

| Coordination Chemistry | Ligand for metal complexes | Enhanced stability and reactivity |

| Pharmaceutical | Intermediate for drug synthesis | Potential for improved drug efficacy |

Mechanism of Action

N-(hexylideneamino)-N-methylformamide exerts its effects through various molecular pathways. It is believed to induce oxidative stress and disrupt cellular processes, leading to tumor formation. The compound interacts with cellular proteins and DNA, causing mutations and promoting carcinogenesis .

Molecular Targets and Pathways:

Oxidative Stress: Induces the production of reactive oxygen species (ROS), leading to cellular damage.

DNA Interaction: Binds to DNA and causes mutations, promoting tumor formation

Comparison with Similar Compounds

Key Observations :

- The hexylideneamino group likely reduces water solubility compared to NMF and DMF, which are fully miscible due to smaller alkyl substituents .

- Higher molecular weight and hydrophobic chain may increase lipophilicity, making it more suitable for non-polar solvents or lipid membrane interactions .

Chemical Reactivity and Stability

Formamides undergo hydrolysis, oxidation, and condensation reactions. Substituents influence stability and reaction pathways:

- NMF and DMF : Both resist hydrolysis under mild conditions but degrade in acidic or alkaline environments. DMF is more stable due to steric hindrance from two methyl groups .

- This compound: The hexylideneamino group may enhance susceptibility to oxidation or enzymatic metabolism, similar to NMF’s CYP2E1-mediated toxification .

- Acetamide : Less reactive than formamides due to the acetyl group’s electron-withdrawing effect .

Anticancer Effects

- NMF: Inhibits tumor growth (e.g., TLX5 lymphoma, M14 melanoma) by inducing G1 cell cycle arrest and glutathione depletion . Synergizes with doxorubicin by disrupting microtubule networks .

- This compound: Hypothesized to exhibit enhanced cytotoxicity due to prolonged retention in lipid-rich cellular compartments, though metabolic detoxification via glutathione conjugation may occur .

Toxicity Profile

- NMF : Hepatotoxic via CYP2E1-mediated oxidation to methyl isocyanate, a reactive intermediate .

- DMF : Lower acute toxicity but chronic exposure linked to liver damage .

- Hexylideneamino Derivative: Potential for increased bioaccumulation and delayed toxicity due to the hexyl chain’s slow metabolism .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(hexylideneamino)-N-methylformamide, and how can reaction conditions be optimized for high yield and purity?

- This compound can be synthesized via condensation reactions between hexylideneamine and activated formamide derivatives. Catalysts such as acidic or basic agents may enhance reaction efficiency. Temperature control (e.g., 50–80°C) and solvent selection (polar aprotic solvents like DMF or acetonitrile) are critical for minimizing side reactions . Purity optimization often involves recrystallization or column chromatography.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR can confirm the structure by identifying characteristic peaks for the formamide group (δ ~8.0 ppm for CO-NH in ¹H NMR) and hexylideneamino substituents .

- Gas Chromatography-Mass Spectrometry (GC-MS): Provides molecular weight confirmation and fragmentation patterns. Predicted Kovats retention indices (e.g., ~720–760 for non-polar columns) aid in identification .

- Infrared (IR) Spectroscopy: Stretching vibrations for the amide carbonyl (1650–1700 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹) are key markers .

Q. What are the recommended storage and handling protocols for N-(hexylylideneamino)-N-methylformamide to ensure stability?

- Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or moisture. Use personal protective equipment (PPE) during handling, as formamides may irritate skin and mucous membranes .

Advanced Research Questions

Q. How does this compound metabolize in biological systems, and what enzymes drive its biotransformation?

- Similar to N-methylformamide (NMF) and N,N-dimethylformamide (DMF), this compound is likely metabolized via cytochrome P450 enzymes (e.g., CYP2E1), producing hydroxylated intermediates like N-hydroxymethyl derivatives. These metabolites may undergo further oxidation or hydrolysis, releasing formaldehyde or formic acid, which contribute to hepatotoxicity .

Q. What computational approaches are best suited to model the conformational stability and reactivity of this compound?

- DLPNO-CCSD(T): High-accuracy method for calculating conformational energy differences (e.g., ~1–2 kcal/mol for amide bond rotation) .

- Density Functional Theory (DFT): B3LYP/cc-pVTZ predicts electronic properties and reaction pathways.

- Molecular Dynamics (MD): Simulates solvent effects and thermal fluctuations in biological environments .

Q. How can contradictions in cytotoxicity data across cell lines be resolved for this compound?

- Discrepancies may arise from metabolic activation differences. Use metabolic competency assays (e.g., S9 liver fractions) to assess CYP2E1-dependent bioactivation. Compare cytotoxicity in CYP2E1-overexpressing vs. knockout cell models. Parallel studies on metabolite profiling (e.g., LC-MS/MS) can link toxicity to specific intermediates .

Q. What analytical challenges arise in detecting this compound in biological matrices, and how can sensitivity be improved?

- Challenges: Low concentrations, matrix interference, and metabolite cross-reactivity.

- Solutions:

- Derivatization: Use reagents like pentafluorobenzoyl chloride to enhance GC-MS detection limits.

- High-Resolution Mass Spectrometry (HRMS): Accurately distinguish target ions from background noise .

- Solid-Phase Extraction (SPE): Pre-concentrate samples using C18 or mixed-mode sorbents .

Q. What in vitro models are optimal for studying the hepatotoxicity of this compound?

- Primary hepatocytes or HepG2 cells with induced CYP2E1 activity are suitable. Co-culture systems with Kupffer cells can model immune-mediated toxicity. Measure biomarkers like alanine aminotransferase (ALT), glutathione depletion, and mitochondrial membrane potential changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.